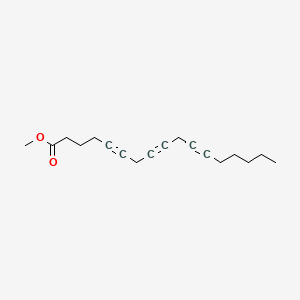
Methyl 5,8,11-heptadecatriynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5,8,11-heptadecatriynoate is an organic compound with the molecular formula C18H24O2. It is a methyl ester derivative of 5,8,11-heptadecatriynoic acid. This compound is characterized by the presence of three triple bonds within its carbon chain, making it a polyunsaturated molecule. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,8,11-heptadecatriynoate typically involves the esterification of 5,8,11-heptadecatriynoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more efficient purification techniques. Continuous flow reactors may be used to enhance the reaction efficiency and yield. The final product is often subjected to rigorous quality control measures to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5,8,11-heptadecatriynoate undergoes various chemical reactions, including:
Oxidation: The triple bonds in the molecule can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the triple bonds can yield saturated or partially saturated compounds.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Amides, esters, or other substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 5,8,11-heptadecatriynoate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 5,8,11-heptadecatriynoate involves its interaction with specific molecular targets and pathways. The triple bonds in the molecule allow it to participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to modulate inflammatory responses and microbial activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5,8,11-heptadecatrienoate: Similar in structure but with double bonds instead of triple bonds.
Methyl 5,8,11-heptadecanoate: A saturated analogue with no triple bonds.
Methyl 5,8,11-octadecatriynoate: A longer carbon chain with similar triple bond configuration.
Uniqueness
Methyl 5,8,11-heptadecatriynoate is unique due to its triple bond configuration, which imparts distinct chemical reactivity and potential biological activities. Its polyunsaturated nature makes it a valuable compound for research in various scientific disciplines.
Propiedades
Número CAS |
56554-57-5 |
|---|---|
Fórmula molecular |
C18H24O2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
methyl heptadeca-5,8,11-triynoate |
InChI |
InChI=1S/C18H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-6,9,12,15-17H2,1-2H3 |
Clave InChI |
VDCFKSNWTRZOAQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CCC#CCC#CCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















